4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid is a complex organic compound with significant structural and functional properties. It is classified under the isoindoloquinazoline derivatives, which are known for their diverse biological activities. The compound has a molecular formula of C21H20N2O6 and a molar mass of 396.39 g/mol. Its unique structure includes multiple functional groups that contribute to its chemical reactivity and potential applications in scientific research.
This compound is cataloged under the Chemical Abstracts Service with the number 1630763-90-4. It falls into the category of quinazoline derivatives, specifically isoindoloquinazolines, which are recognized for their pharmacological properties. The presence of methoxy and dioxo groups enhances its biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the current search results, common methods for synthesizing isoindoloquinazolines include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid features a complex arrangement that can be represented as follows:
The compound's structural data can be obtained from resources like PubChem and ChemBK, which provide detailed information on its molecular geometry and electronic configuration.
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid can undergo various chemical reactions typical for quinazoline derivatives:
These reactions require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.
The mechanism of action for compounds like 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid often involves interaction with biological targets such as enzymes or receptors.
Experimental studies are necessary to elucidate the precise mechanisms through biochemical assays or molecular docking studies.
The physical properties of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid include:
Chemical properties include:
Relevant data regarding melting point and boiling point would be essential for practical applications but are not specified in the current search results.
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid has potential applications in various fields:
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid (CAS: 1630763-90-4) employs retrosynthetic analysis to deconstruct the molecule into manageable precursors. The core strategy involves convergent synthesis, where the isoindoloquinazoline scaffold and butanoic acid side chain are prepared separately before coupling [6] [8]. A typical sequence begins with anthranilamide derivatives undergoing cyclocondensation with phthalaldehyde acid analogs to form the tricyclic core. Subsequent methoxylation introduces the 9,10-dimethoxy groups via ortho-directed lithiation followed by quenching with dimethyl sulfate [8].
The butanoic acid moiety is integrated through nucleophilic displacement, where brominated intermediates react with the isoindoloquinazoline nitrogen. This is followed by hydrolysis of ester-protected precursors to yield the free carboxylic acid functionality. Key intermediates are purified via crystallization to achieve >95% purity before advancement [8].
Table 1: Key Intermediates in the Synthetic Pathway
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
6-Bromohexyl isoindoloquinazolinone | Not disclosed | C₂₁H₂₂BrN₂O₄ | Cyclization precursor |
Dimethoxyphthalaldehyde acid | 38818-35-0 | C₁₀H₁₀O₅ | Electrophilic coupling agent |
Ethyl 4-bromobutyrate | 2969-81-5 | C₆H₁₁BrO₂ | Side-chain precursor |
Cyclization of the isoindolo[2,1-a]quinazoline core employs both thermal and catalytic methods. Thermal cyclization involves refluxing dimethylformamide (DMF) at 150°C for 8–12 hours, facilitating intramolecular amide bond formation to yield the 5,11-dioxo moiety. However, this approach suffers from side reactions like decarboxylation, reducing yields to 60–65% [6].
Catalytic cyclization using palladium(II) acetate (2–5 mol%) in toluene at 110°C enhances regioselectivity and yield (85–90%). The catalyst activates aryl C–H bonds, enabling oxidative coupling without requiring pre-functionalized substrates. Microwave-assisted cyclization further optimizes this step, reducing reaction times from hours to minutes while suppressing dimeric byproducts [6]. Post-cyclization, the 6a,11-dihydro configuration is stabilized via recrystallization from ethanol/water mixtures, confirming stereochemical integrity through X-ray crystallography .
Methoxylation proceeds via electrophilic aromatic substitution (EAS) on the electron-rich quinazoline ring. Directed ortho-metalation with n-butyllithium at −78°C generates a dianionic intermediate, which reacts with methyl iodide or dimethyl sulfate to install methoxy groups at C9 and C10. This step demands rigorous exclusion of moisture to prevent proton quenching, which reduces yields by 15–20% .
Carboxylic acid integration employs a three-step strategy:
Notably, omitting ester protection leads to lactamization side products, reducing functionalization efficiency by 30% .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9